4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
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Overview
Description
4-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy group and a boronic ester group. Boronic esters are known for their stability and reactivity, making them valuable intermediates in organic synthesis and various applications in chemistry and biology.
Preparation Methods
The synthesis of 4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of a pyrimidine derivative with a boronic ester precursor. One common method includes the use of pinacolborane and a suitable pyrimidine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an inert atmosphere . The reaction mixture is then heated to facilitate the formation of the desired boronic ester.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, where it couples with aryl or vinyl halides to form biaryl or styrene derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling partners like aryl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity in coupling reactions makes it valuable for constructing carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Boronic esters are explored for their potential in cancer therapy and antimicrobial treatments. They can act as enzyme inhibitors, targeting specific pathways in disease processes.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain active site serine or threonine residues. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
4-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can be compared with other boronic esters, such as:
2-Methoxypyridine-5-boronic acid pinacol ester: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Contains a chloro substituent, which can alter its reactivity and applications.
The uniqueness of 4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine lies in its specific substitution pattern, which can influence its reactivity and suitability for different applications.
Properties
Molecular Formula |
C11H17BN2O3 |
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Molecular Weight |
236.08 g/mol |
IUPAC Name |
4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)9-13-7-6-8(14-9)15-5/h6-7H,1-5H3 |
InChI Key |
FRBFZDYRBFPTCH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=N2)OC |
Origin of Product |
United States |
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